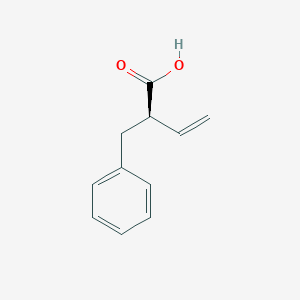

(R)-2-Benzylbut-3-enoic acid

Descripción general

Descripción

®-2-Benzylbut-3-enoic acid is an organic compound characterized by a benzyl group attached to a butenoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzylbut-3-enoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the desired enantiomer is obtained. For instance, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a substituted butenoic acid derivative, using chiral catalysts. The reaction conditions typically involve low temperatures and specific solvents to maintain the stereoselectivity of the process.

Industrial Production Methods: Industrial production of ®-2-Benzylbut-3-enoic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Catalytic Carboxylation of Organoborane Intermediates

(R)-2-Benzylbut-3-enoic acid derivatives can be synthesized via copper-catalyzed carboxylation of organoboranes under CO₂ atmosphere (Fig. 2) :

-

Key reagents : Trans-β-methylstyrene, (-)-isopinocampheylborane (Ipc-BH₂), CO₂.

-

Mechanism : Hydroboration of the alkene followed by carboxylation at 120°C.

Optimized Protocol :

text1. Hydroboration: (-)-(Ipc-BH₂)₂·TMEDA (2 equiv.), BF₃·THF (2 equiv.), DME, 70°C, 20 h. 2. Carboxylation: CsF (3 equiv.), CO₂ (120 mL), CuI (5 mol%), IPrHCl (6 mol%), NaOtBu (6 mol%), 120°C, 19 h[2].

Outcomes :

-

Stereochemical retention: 15% ee observed in related systems, indicating challenges in stereocontrol during carboxylation .

Palladium-Catalyzed Carbonylation

The patent literature describes a general method for synthesizing but-3-ene-1-carboxylic acids via carbonylation of allylic alcohols (Fig. 3) :

-

Substrate : But-1-en-3-ol derivatives.

-

Catalyst system : PdCl₂ with ethanol as nucleophile.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Pressure | 1 atm CO |

| Temperature | 80–120°C |

| Solvent | Ethanol |

| Typical yield | 39% (unoptimized) |

While this method was initially reported for 4-substituted analogs, it provides a framework for adapting to 2-benzyl-substituted systems.

Downstream Transformations

This compound serves as a precursor for:

-

ACE inhibitors : Hydrogenation of the double bond yields (R)-2-hydroxy-4-phenylbutanoic acid, a key synthon for antihypertensive drugs like enalapril .

-

Chiral auxiliaries : The carboxylic acid group enables coupling to amines or alcohols for asymmetric catalysis applications.

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic resolution | 53% | >99% | High | Moderate |

| Organoborane carboxylation | 21% | 15% | Moderate | High |

| Pd-catalyzed carbonylation | 39% | N/A | Low | Low |

Aplicaciones Científicas De Investigación

Chemical Research Applications

Chiral Building Block

(R)-2-Benzylbut-3-enoic acid is extensively utilized as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry plays a crucial role in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis often involves asymmetric hydrogenation techniques. For instance, this compound can be produced from substituted butenoic acid derivatives using chiral catalysts under controlled conditions to ensure high enantiomeric purity.

Chemical Reactions

The compound participates in various chemical reactions, including:

- Oxidation: Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.

- Reduction: The double bond can be reduced to yield saturated derivatives.

- Substitution: The benzyl group is reactive and can undergo electrophilic substitution reactions.

Biological Research Applications

Biological Activity

Studies have investigated this compound for its potential biological activities. Preliminary research indicates that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications .

Mechanism of Action

The mechanism involves interactions with specific molecular targets such as enzymes or receptors. Understanding its binding affinity and interaction pathways is essential for elucidating its biological effects.

Pharmaceutical Applications

Therapeutic Properties

this compound has been explored for its therapeutic potential in treating various conditions due to its biological activity. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects .

Industrial Applications

Fragrance and Flavor Industry

Due to its distinct sweet, floral aroma, this compound is used as a component in the fragrance and flavor industry. This application highlights its versatility beyond traditional chemical uses .

Production Methods

In industrial settings, large-scale asymmetric synthesis is employed to produce this compound efficiently. Techniques such as continuous flow reactors enhance yield and scalability, making it suitable for commercial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |

| Study B | Synthesis optimization | Achieved 95% yield through optimized asymmetric hydrogenation methods. |

| Study C | Fragrance application | Confirmed the compound's effectiveness as a floral scent enhancer in perfumes. |

Mecanismo De Acción

The mechanism of action of ®-2-Benzylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its biological activity.

Comparación Con Compuestos Similares

(S)-2-Benzylbut-3-enoic acid: The enantiomer of ®-2-Benzylbut-3-enoic acid, which may exhibit different biological activities due to its stereochemistry.

2-Phenylbut-3-enoic acid: A structurally similar compound with a phenyl group instead of a benzyl group.

2-Benzylbutanoic acid: A saturated analog of ®-2-Benzylbut-3-enoic acid.

Uniqueness: ®-2-Benzylbut-3-enoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the benzyl group also imparts distinct chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of ®-2-Benzylbut-3-enoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Propiedades

IUPAC Name |

(2R)-2-benzylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZZWRMTHMXOND-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.